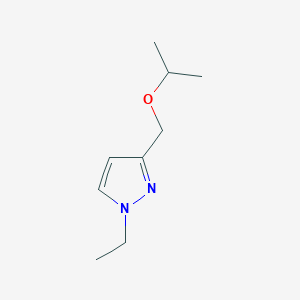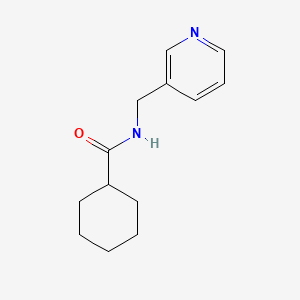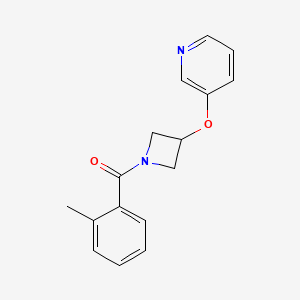![molecular formula C15H15BrN2O2 B2528639 N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide CAS No. 1232769-49-1](/img/structure/B2528639.png)
N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide, also known as BHAP, is a compound that has gained significant interest in scientific research. BHAP is a derivative of 5-bromo-2-hydroxybenzaldehyde, and its synthesis method involves the reaction of the aldehyde with 4-aminophenylacetic acid.
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, structurally related to the queried compound, is identified as a crucial intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) utilized chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst. This process was optimized by exploring various acyl donors, showcasing vinyl acetate as the most effective due to its irreversible reaction advantage. The study emphasizes the potential of utilizing such chemical transformations for the efficient synthesis of drug intermediates, highlighting the broader applicability of N-(2-Hydroxyphenyl)acetamide derivatives in pharmaceutical synthesis, especially in antimalarial drug production (Magadum & Yadav, 2018).
Bioactive Metabolites from Marine Actinobacterium
Sobolevskaya et al. (2007) discovered bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. These metabolites were characterized for their chemical structures and evaluated for cytotoxic activities, indicating the potential of such compounds in developing new therapeutic agents. This underscores the significance of marine-derived substances and their derivatives, like N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide, in drug discovery and development processes, particularly in the search for novel cytotoxic agents (Sobolevskaya et al., 2007).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their structural properties and antioxidant activities, demonstrating significant biological activity. This research highlights the utility of acetamide derivatives in creating complexes with potential therapeutic applications, especially as antioxidants, suggesting that similar compounds, such as this compound, could serve as valuable scaffolds in medicinal chemistry (Chkirate et al., 2019).
Synthesis of Peptides
Research on the synthesis of peptides using the 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine, as reported by Stewart (1967), provides a basis for understanding the role of acetamide derivatives in peptide bond formation. This study indicates the potential of this compound and related compounds in peptide synthesis, highlighting their relevance in designing synthetic strategies for bioactive peptides and proteins (Stewart, 1967).
Anticancer and Antibacterial Agents
Several studies have focused on the synthesis of new derivatives with potential anticancer and antibacterial activities. For instance, Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives showing significant activity against Salmonella typhi, underscoring the therapeutic potential of such compounds in addressing bacterial infections and possibly cancer. This suggests that this compound derivatives could be explored for their anticancer and antibacterial properties, contributing to the development of new therapeutic agents (Salama, 2020).
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(5-bromo-2-hydroxyphenyl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-8,17,20H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQDUMTZAMADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)


![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)
![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

